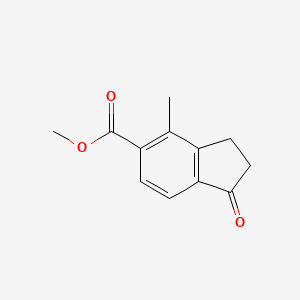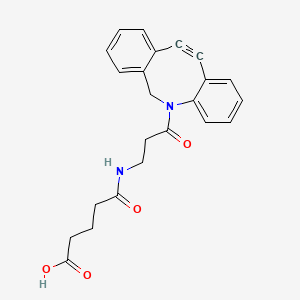
S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate: is a chiral compound used primarily as a catalyst in various chemical reactions. It is known for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent naphthol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in enantioselective Mannich reactions, which are important for the synthesis of pharmaceuticals .
Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including drugs and natural products. It is used in the development of new therapeutic agents with specific stereochemistry .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes helps improve the efficiency and selectivity of industrial reactions .
Mecanismo De Acción
The mechanism by which S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate exerts its effects involves its ability to act as a chiral Brønsted acid. It facilitates the formation of chiral intermediates in enantioselective reactions by providing a chiral environment that influences the reaction pathway. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in asymmetric synthesis .
Comparación Con Compuestos Similares
- S-3,3’-dibromo-1,1’-bi-2-naphthol
- R-3,3’-dibromo-1,1’-bi-2-naphthol
- S-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- R-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is unique due to its specific chiral configuration and its ability to act as a highly effective chiral catalyst. Its bromine substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis .
Propiedades
IUPAC Name |
10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIATNDCYBAJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)OP(=O)(O3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B8212448.png)

![1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one](/img/structure/B8212461.png)







![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
![N-Phenyldibenzo[b,d]furan-4-amine](/img/structure/B8212519.png)


